TPB15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

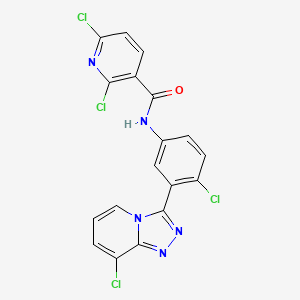

Molecular Formula |

C18H9Cl4N5O |

|---|---|

Molecular Weight |

453.1 g/mol |

IUPAC Name |

2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H9Cl4N5O/c19-12-5-3-9(23-18(28)10-4-6-14(21)24-15(10)22)8-11(12)16-25-26-17-13(20)2-1-7-27(16)17/h1-8H,(H,23,28) |

InChI Key |

DXLQRBYXAMRQFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C(=NN=C2C3=C(C=CC(=C3)NC(=O)C4=C(N=C(C=C4)Cl)Cl)Cl)C(=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of TPB15: A Novel Smoothened Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPB15 is a novel, orally active small molecule inhibitor of the Hedgehog (Hh) signaling pathway, demonstrating significant promise in the targeted therapy of cancers with aberrant Hh pathway activation, particularly triple-negative breast cancer (TNBC). This technical guide delineates the molecular mechanism of action of this compound, focusing on its direct interaction with the Smoothened (SMO) receptor, a pivotal transmembrane protein in the Hh cascade. Through the compilation of preclinical data, this document provides a comprehensive overview of this compound's inhibitory effects, its impact on downstream signaling, and the experimental methodologies used to elucidate its function.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In adult tissues, its activity is normally suppressed. However, aberrant reactivation of the Hh pathway is implicated in the pathogenesis of various cancers. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits the 7-transmembrane receptor Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to translocate to the primary cilium and activate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Dysregulation of the Hh pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and is a key driver in several malignancies. Therefore, SMO has emerged as a critical therapeutic target for anti-cancer drug development.

This compound: A Potent Inhibitor of the Hedgehog Pathway

This compound is a novel compound belonging to the[1][2][3]triazolo[4,3-a]pyridine class of molecules. It has been identified as a potent inhibitor of the Hedgehog signaling pathway with promising anti-tumor activity.

Direct Inhibition of Smoothened (SMO)

The primary mechanism of action of this compound is the direct inhibition of the SMO receptor. This compound binds to SMO, preventing its ciliary translocation and subsequent activation of downstream signaling. This inhibitory action has been demonstrated to be more potent than that of the first-generation SMO inhibitor, Vismodegib.[4] Furthermore, this compound has been shown to effectively inhibit the drug-resistant SMO D473H mutant, suggesting a potential advantage in overcoming acquired resistance in a clinical setting.

Downstream Effects on the Hedgehog Signaling Cascade

By inhibiting SMO, this compound effectively suppresses the entire downstream Hh signaling cascade. This leads to a significant reduction in both the protein and mRNA expression of SMO itself.[4] Crucially, this compound inhibits the expression of the key downstream effector, GLI1, a transcription factor responsible for driving the expression of Hh target genes.[4] This blockade of GLI1 activity is a critical step in the anti-proliferative and pro-apoptotic effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

| Cell Line | Assay | Parameter | Value | Reference |

| MDA-MB-468 (TNBC) | Cell Viability (MTT) | IC50 | Data not available in searched sources | |

| MDA-MB-231 (TNBC) | Cell Viability (MTT) | IC50 | Data not available in searched sources | |

| MCF10A (Normal Mammary Epithelial) | Cell Viability | IC50 | 169 µM |

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Value | Reference |

| Plasma Protein Binding | Human | 81.5% - 82.4% | |

| Plasma Protein Binding | Rat | 81.5% - 82.4% | |

| Elimination Half-life (t1/2) | Monkey | 88 min | |

| Elimination Half-life (t1/2) | Dog | 630 min |

Table 2: Pharmacokinetic Properties of this compound

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog Signaling Pathway and this compound Inhibition

Experimental Workflow for Assessing this compound Activity

Detailed Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the mechanism of action of this compound are outlined below. These are based on standard methodologies and inferred from the available literature.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against SMO, GLI1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound and then harvested, including both adherent and floating cells.

-

Staining: The cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion

This compound represents a promising new therapeutic agent that targets the Hedgehog signaling pathway through the direct inhibition of the SMO receptor. Its mechanism of action involves blocking SMO translocation and expression, leading to the suppression of the downstream effector GLI1 and subsequent inhibition of cancer cell proliferation and survival. The ability of this compound to overcome the SMO D473H resistance mutation highlights its potential as a next-generation SMO inhibitor. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of TNBC and other Hh-driven malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

TPB15: A Potent Inhibitor of the Hedgehog Signaling Pathway for Triple-Negative Breast Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the tumorigenesis and progression of various cancers, including triple-negative breast cancer (TNBC). Aberrant activation of this pathway, often through the G-protein coupled receptor Smoothened (SMO), leads to the activation of Glioma-associated oncogene (Gli) transcription factors and the subsequent expression of genes involved in cell proliferation, survival, and differentiation. TPB15, a novel[1][2][3]triazolo[4,3-a]pyridine derivative, has emerged as a potent and selective inhibitor of the Hh pathway by directly targeting SMO. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and pharmacokinetic profile, with a focus on its potential as a therapeutic agent for TNBC. Detailed experimental protocols and quantitative data from key preclinical studies are presented to facilitate further research and development.

Introduction to the Hedgehog Signaling Pathway and this compound

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue development. In adult tissues, the pathway is generally inactive but can be reactivated for tissue maintenance and repair. Uncontrolled activation of the Hh pathway has been linked to the development and progression of several cancers.

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the transcription of Hh target genes, which regulate cell fate, proliferation, and survival.

This compound is a small molecule inhibitor designed to target SMO, thereby blocking the Hh signaling cascade. Its development represents a promising strategy for cancers driven by aberrant Hh pathway activation, such as TNBC.

Figure 1: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy of this compound

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those of triple-negative breast cancer origin.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.87 ± 0.12 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.23 ± 0.15 |

| MCF10A | Normal Breast Epithelial | 169 |

Induction of Apoptosis and Senescence

In vitro studies have shown that this compound can induce both apoptosis and senescence in TNBC cells, contributing to its anti-tumor effects[1].

In Vivo Anti-tumor Activity

The anti-tumor efficacy of this compound has been evaluated in a xenograft mouse model using MDA-MB-468 cells.

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |

| Vehicle Control | - | - |

| This compound | 50 | Significant reduction |

| Vismodegib | 50 | Less effective than this compound |

Note: Specific quantitative values for tumor volume reduction were not available in the provided search results.

Pharmacokinetic Profile of this compound

Pharmacokinetic studies of this compound have been conducted across multiple species to evaluate its drug-like properties.

Plasma Protein Binding

| Species | Plasma Protein Binding (%)[1][4][5] |

| Human | 81.5 - 82.4 |

| Rat | 81.5 - 82.4 |

Plasma Stability

This compound demonstrates good stability in plasma across different species, with retention rates of 97.2-98.3% after 120 minutes[1][4][5].

Elimination Half-Life (t1/2)

The elimination half-life of this compound varies significantly across species.

| Species | Elimination Half-Life (t1/2) (min)[1][4][5] |

| Monkey | 88 |

| Dog | 630 |

Metabolism

In vitro studies using human liver microsomes have identified the primary enzymes responsible for the metabolism of this compound.

| Enzyme Family | Key Enzymes Involved[1][4][5] |

| Cytochrome P450 | CYP3A4, CYP2C9 |

Metabolism of this compound is significantly inhibited by sulfaphenazole and ketoconazole, selective inhibitors of CYP2C9 and CYP3A4, respectively[1][4][5]. This compound primarily undergoes Phase I metabolism, leading to the formation of a major oxidative metabolite[1][4][5].

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Figure 2: Workflow for determining cell viability using the MTT assay.

-

Cell Seeding: Plate cells (e.g., MDA-MB-468, MDA-MB-231) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

Figure 3: Workflow for assessing apoptosis by Annexin V/PI staining and flow cytometry.

-

Cell Treatment: Treat cells with this compound at the desired concentration for 48 hours.

-

Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Western Blot Analysis

Figure 4: General workflow for Western blot analysis of Hh pathway proteins.

-

Sample Preparation: Treat cells with this compound, lyse the cells, and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SMO, Gli1, β-actin) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject MDA-MB-468 cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment groups and administer this compound, a vehicle control, or a positive control (e.g., Vismodegib) orally once daily.

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., immunohistochemistry, western blot).

Conclusion

This compound is a promising novel inhibitor of the Hedgehog signaling pathway with potent anti-tumor activity against triple-negative breast cancer in preclinical models. Its favorable pharmacokinetic profile, including good plasma stability and oral bioavailability, supports its further development as a potential therapeutic agent. The detailed experimental protocols and compiled data in this guide are intended to provide a valuable resource for researchers and drug development professionals working to advance new therapies for TNBC and other cancers driven by aberrant Hedgehog signaling. Further investigation into the efficacy of this compound in combination with other anti-cancer agents and its long-term safety profile is warranted.

References

- 1. MiTO [mito.dkfz.de]

- 2. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 4. The growth of a xenograft breast cancer tumor model with engineered hyaluronan-accumulating stroma is dependent on hyaluronan and independent of CD44 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis Protocols | USF Health [health.usf.edu]

The Role of TPB15 in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPB15 is a novel, orally active small molecule inhibitor of the Hedgehog (Hh) signaling pathway, targeting the Smoothened (Smo) receptor. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various malignancies, including triple-negative breast cancer (TNBC). This compound has demonstrated potent anti-tumor activity by inducing cell cycle arrest, senescence, and, most notably, apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanisms of this compound-induced apoptosis, methodologies for its investigation, and quantitative data from relevant experimental models.

Introduction to this compound and its Target: The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation, however, can lead to the development and progression of cancer. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the seven-transmembrane protein Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade culminating in the activation and nuclear translocation of glioma-associated oncogene (GLI) transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.

This compound is a pyridine–triazole compound that functions as a potent inhibitor of the Hh pathway by targeting SMO.[1] By inhibiting SMO, this compound effectively blocks the downstream activation of GLI1, a key transcription factor in the Hh cascade.[1] This inhibition of Hh signaling has been shown to have significant anti-tumor effects, particularly in TNBC cell lines such as MDA-MB-468 and MDA-MB-231. Preliminary studies have indicated that this compound exhibits more potent anti-TNBC effects and lower toxicity than the first-generation SMO inhibitor, Vismodegib.[2]

Mechanism of this compound-Induced Apoptosis

This compound's primary mechanism for inducing apoptosis lies in its ability to inhibit the Hedgehog signaling pathway. The subsequent decrease in the expression of the downstream regulatory factor GLI1 leads to a cascade of events that culminate in programmed cell death.[1] While the precise downstream effectors linking GLI1 to the apoptotic machinery are a subject of ongoing research, the process is understood to involve the modulation of key apoptosis-regulating proteins.

The proposed signaling pathway for this compound-induced apoptosis is as follows:

Quantitative Data on this compound's Effects on Cancer Cells

While comprehensive quantitative data for this compound is still emerging, preliminary studies and data from analogous compounds acting on TNBC cell lines allow for an estimation of its efficacy. The following tables summarize expected quantitative outcomes from key in vitro assays.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Expected IC50 (µM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1 - 10 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1 - 10 |

| MCF10A | Normal Mammary Epithelial | > 100[1] |

Note: Expected IC50 values for cancer cell lines are based on the reported anti-tumor activity and comparison with other inhibitors in similar models. The IC50 for MCF10A is a reported value, suggesting low toxicity to normal cells.

Table 2: Apoptosis Induction by this compound in TNBC Cells (Expected Results)

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| MDA-MB-468 | Control (DMSO) | < 5% |

| MDA-MB-468 | This compound (5 µM, 48h) | 25 - 40% |

| MDA-MB-231 | Control (DMSO) | < 5% |

| MDA-MB-231 | This compound (5 µM, 48h) | 20 - 35% |

Note: These are representative data based on the effects of other apoptosis-inducing agents on these cell lines, illustrating the anticipated outcome of this compound treatment.

Table 3: Modulation of Apoptosis-Related Proteins by this compound (Expected Western Blot Quantification)

| Protein | Cell Line | Treatment | Expected Fold Change (vs. Control) |

| Bcl-2 | MDA-MB-468 | This compound (5 µM, 48h) | 0.4 - 0.6 |

| Bax | MDA-MB-468 | This compound (5 µM, 48h) | 1.5 - 2.5 |

| Cleaved Caspase-3 | MDA-MB-468 | This compound (5 µM, 48h) | 3.0 - 5.0 |

| Cleaved PARP | MDA-MB-468 | This compound (5 µM, 48h) | 2.5 - 4.0 |

Note: Expected fold changes are illustrative of a pro-apoptotic response and are based on typical results observed with effective targeted therapies in TNBC models.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the apoptotic effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Workflow:

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Workflow:

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls for compensation (unstained, Annexin V-FITC only, and PI only).

-

Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

Methodology:

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound represents a promising therapeutic agent for cancers with aberrant Hedgehog signaling, particularly triple-negative breast cancer. Its ability to induce apoptosis through the targeted inhibition of Smoothened underscores its potential as a valuable tool in oncology. The experimental protocols and expected quantitative outcomes detailed in this guide provide a framework for the further investigation and development of this compound and other Smoothened inhibitors. As research progresses, a more detailed understanding of the downstream molecular events will undoubtedly emerge, further refining our approach to targeting this critical oncogenic pathway.

References

Preclinical Pharmacokinetic Profile of TPB15: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of TPB15, a novel Smoothened (SMO) inhibitor. This compound has demonstrated promising efficacy as a potential therapeutic agent for triple-negative breast cancer (TNBC) by targeting the Hedgehog (Hh) signaling pathway.[1][2][3] This document summarizes key quantitative data, details the experimental methodologies used in preclinical evaluations, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound across various preclinical species.

Table 1: Plasma Protein Binding and Plasma Stability of this compound [1][2]

| Species | Plasma Protein Binding Rate (%) | Plasma Retention Rate after 120 min (%) |

| Human | 81.5 - 82.4 | 97.2 - 98.3 |

| Monkey | 80.87 - 82.40 | 97.2 - 98.3 |

| Dog | 80.87 - 82.40 | 97.2 - 98.3 |

| Rat | 81.5 - 82.4 | 97.2 - 98.3 |

| Mouse | 80.87 - 82.40 | 97.2 - 98.3 |

Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes [1]

| Species | Elimination Half-Life (t1/2, min) |

| Monkey | 88 |

| Dog | 630 |

Note: Further data on the half-life in other species from this specific in vitro study were not detailed in the provided search results.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous and Oral Administration) [3]

| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) |

| t1/2 (h) | Long half-life (specific value not cited in abstract) | Long half-life (specific value not cited in abstract) |

Note: The abstract mentions a "long t1/2" but does not provide the specific numerical values.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used to characterize the pharmacokinetic properties of this compound.

Plasma Protein Binding Assay[1][2]

The plasma protein binding of this compound was determined using the ultrafiltration method . This technique separates free drug from protein-bound drug in the plasma.

-

Preparation: this compound was incubated with plasma from mice, rats, dogs, monkeys, and humans.

-

Separation: The plasma samples were subjected to ultrafiltration to separate the free fraction of this compound.

-

Quantification: The concentration of this compound in the ultrafiltrate (free drug) and the initial plasma sample (total drug) was likely determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific detection method for this assay was not detailed in the search results.

-

Calculation: The percentage of protein binding was calculated based on the difference between the total and free drug concentrations.

Metabolic Stability Assays[1][2]

The metabolic stability of this compound was assessed in both plasma and liver microsomes to evaluate its susceptibility to degradation by metabolic enzymes.

-

Plasma Stability:

-

This compound was incubated in plasma from various species for a period of 120 minutes.

-

The concentration of the remaining this compound was measured over time to determine the retention rate.

-

-

Liver Microsome Stability:

-

This compound was incubated with liver microsomes from different species (e.g., monkeys, dogs) in the presence of necessary cofactors (e.g., NADPH).

-

Samples were taken at various time points, and the reaction was quenched.

-

The disappearance of this compound over time was monitored to calculate the elimination half-life (t1/2).

-

In Vivo Pharmacokinetic Study in Rats[3]

A study in rats was conducted to determine the pharmacokinetic profile and bioavailability of this compound following both intravenous and oral administration.

-

Animal Model: Rats were used for this study.

-

Drug Administration:

-

Intravenous (IV) injection at a dose of 5 mg/kg.

-

Oral gavage at a dose of 25 mg/kg.

-

-

Sample Collection: Blood samples were collected at predetermined time points after drug administration.

-

Bioanalysis:

-

A simple, sensitive, and rapid High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.

-

The method utilized an Agilent ZORBAX StableBond C18 column with gradient elution using acetonitrile and 0.1% formic acid as the mobile phase.

-

Detection was performed using multiple reaction monitoring (MRM) in positive mode.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters were calculated using non-compartmental analysis with DAS 2.1 software.

-

Metabolite Identification and CYP450 Phenotyping[1][2]

Studies were conducted to identify the metabolic pathways of this compound and the specific cytochrome P450 (CYP450) enzymes involved in its metabolism.

-

Metabolite Identification: High-resolution mass spectrometry was used to identify the metabolites of this compound after incubation with human liver microsomes. This analysis revealed that this compound undergoes phase I metabolism, with a major metabolite having a molecular weight of 468.9, suggesting an oxidation reaction.[1][2]

-

CYP450 Phenotyping:

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its pharmacokinetic analysis.

Caption: Mechanism of action of this compound in the Hedgehog signaling pathway.

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Summary and Conclusion

The preclinical data for this compound reveal a favorable pharmacokinetic profile, supporting its potential for further clinical development. Key findings include:

-

Consistent Plasma Protein Binding: this compound exhibits moderate and consistent plasma protein binding across multiple species, including humans.[1]

-

High Plasma Stability: The compound is stable in plasma, with minimal degradation observed over a 2-hour period.[1][2]

-

Variable Metabolic Stability: The metabolic half-life of this compound in liver microsomes shows significant variability between species, with dogs exhibiting a much longer half-life than monkeys.[1]

-

CYP-Mediated Metabolism: this compound is primarily metabolized by CYP3A4 and CYP2C9 enzymes in human liver microsomes.[1][2]

-

Favorable In Vivo Profile in Rats: The compound demonstrates a long half-life in rats after both intravenous and oral administration.[3]

References

- 1. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of this compound Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Bioavailability Study of a Novel Smoothened Inhibitor this compound for Treatment of Triple-Negative Breast Cancer in Rats by High Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of TPB15 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPB15 is a novel and potent small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC), by promoting cancer cell proliferation, survival, and drug resistance. Beyond its direct effects on tumor cells, emerging evidence indicates that inhibition of the Hh pathway can significantly modulate the complex ecosystem of the tumor microenvironment (TME), a key player in tumor progression and metastasis. This technical guide provides an in-depth analysis of the impact of this compound on the TME, drawing upon preclinical data and the established effects of SMO inhibitors.

Mechanism of Action: this compound and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of Hh ligands (e.g., Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that drive cellular processes such as proliferation, survival, and differentiation.

This compound, as a SMO inhibitor, binds to the SMO receptor and prevents its conformational change, thereby blocking the downstream activation of GLI transcription factors and inhibiting Hh pathway-dependent gene expression. This targeted inhibition not only impacts the cancer cells directly but also influences the various cellular and molecular components of the surrounding TME.

Quantitative Data on the Effects of SMO Inhibition on the Tumor Microenvironment

The following tables summarize quantitative data from preclinical studies on the effects of SMO inhibitors on key components of the TME. While direct quantitative data for this compound is not yet widely available, these findings from other SMO inhibitors provide a strong predictive framework for its likely impact.

Table 1: Effect of SMO Inhibitors on Tumor-Associated Macrophages (TAMs)

| Parameter | Cell/Tumor Type | Treatment | Change | Reference |

| M1 Macrophage Markers | ||||

| CD38 Expression | Murine BMDMs | SMO inhibitor (Vismodegib) | ~71% of in vitro M1 macrophages are CD38+ | [1] |

| iNOS Expression | Murine BMDMs | LPS/IFNγ (M1 polarization) | Upregulated | [1] |

| M2 Macrophage Markers | ||||

| CD206 (MRC1) Expression | Murine BMDMs | SMO inhibitor (Vismodegib) | Significantly decreased in M2 macrophages | [2] |

| Arginase-1 (Arg1) Expression | Murine BMDMs | SMO inhibitor (Vismodegib) | Decreased in M2 macrophages | [2] |

| Egr2 Expression | Murine BMDMs | IL-4 (M2 polarization) | ~70% of M2 macrophages are Egr2+ | [1] |

| Cytokine Secretion | ||||

| IL-4 and IL-13 | Mammary tumors | SMO inhibitor (Vismodegib) | Significantly reduced levels | [2] |

| IFN-γ | Mammary tumors | SMO inhibitor (Vismodegib) | Concomitant increase | [2] |

Table 2: Effect of SMO Inhibitors on Cancer-Associated Fibroblasts (CAFs)

| Parameter | Cell/Tumor Type | Treatment | Change | Reference |

| CAF Activation Markers | ||||

| α-SMA Expression | Human lung fibroblasts co-cultured with breast cancer cells | Co-culture | 5-fold increase | [3] |

| Osteopontin (SPP1) Secretion | Human lung fibroblasts co-cultured with breast cancer and monocytic cells | Co-culture | ~6-fold increase | [4] |

| Hedgehog Pathway in CAFs | ||||

| SMO Expression | Pancreatic cancer-associated fibroblasts vs. normal pancreatic fibroblasts | N/A | Average of 75.5% ±16.6% of CAFs were SMO positive vs. 10.5% ±13.9% of normal fibroblasts | [5] |

Table 3: Effect of SMO Inhibitors on Cytokine and Chemokine Expression in the TME

| Cytokine/Chemokine | Tumor Type | Treatment | Fold Change/Effect | Reference |

| CXCL9 | Basal Cell Carcinoma | Hedgehog pathway inhibitor | >2-fold upregulation | [6] |

| CXCL10 | Mammary tumors | SMO inhibitor (Vismodegib) | Increased production by TAMs | |

| CCL18 | Basal Cell Carcinoma | Hedgehog pathway inhibitor | >2-fold upregulation | [6] |

| CCL21 | Basal Cell Carcinoma | Hedgehog pathway inhibitor | >2-fold upregulation | [6] |

| VEGFA | Basal Cell Carcinoma | Hedgehog pathway inhibitor | >2-fold upregulation | [6] |

| IL-6 | Pancreatic cancer model | SHH knockdown | Decreased stromal cell production | [7] |

Table 4: Effect of SMO Inhibitors on T-Cell Infiltration

| Cell Type | Tumor Type | Treatment | Change | Reference |

| CD8+ T-cells | Basal Cell Carcinoma | Hedgehog pathway inhibitor | Increased infiltration into tumor nests | [6] |

| CD4+ T-cells | Basal Cell Carcinoma | Hedgehog pathway inhibitor | Peritumoral increase | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on the TME.

Protocol 1: In Vitro Macrophage Polarization Assay

This protocol details the differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes in the presence or absence of this compound.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow cells

-

Macrophage colony-stimulating factor (M-CSF)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

-

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization

-

This compound (at various concentrations)

-

Cell culture plates and media (e.g., RPMI-1640 with 10% FBS)

-

Reagents for flow cytometry, qPCR, and ELISA

Procedure:

-

Monocyte Isolation and Differentiation:

-

Isolate monocytes from human PBMCs by plastic adherence or using magnetic bead separation. For murine macrophages, isolate bone marrow cells and culture in the presence of M-CSF (e.g., 50 ng/mL) for 6-7 days to differentiate into bone marrow-derived macrophages (BMDMs).

-

-

Macrophage Plating:

-

Plate the differentiated M0 macrophages into 6-well or 12-well plates at a suitable density (e.g., 1 x 10^6 cells/mL) and allow them to adhere.

-

-

Polarization and Treatment:

-

For M1 polarization, replace the medium with fresh medium containing LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).

-

For M2 polarization, replace the medium with fresh medium containing IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

-

In parallel, set up treatment groups with the addition of this compound at various concentrations to both M1 and M2 polarizing conditions. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

-

Analysis:

-

Flow Cytometry: Harvest the cells and stain for M1 (e.g., CD86, CD80) and M2 (e.g., CD206, CD163) surface markers.

-

qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Fizz1) marker genes.

-

ELISA: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, IL-12, IL-10, TGF-β).

-

Protocol 2: Cancer-Associated Fibroblast (CAF) Co-culture and Activation Assay

This protocol describes a method to assess the effect of this compound on the activation of fibroblasts when co-cultured with cancer cells.

Materials:

-

Normal human fibroblasts (e.g., lung or breast fibroblasts)

-

TNBC cell line (e.g., MDA-MB-231)

-

This compound (at various concentrations)

-

Cell culture plates and media

-

Reagents for Western blotting, immunocytochemistry (ICC), qPCR, and ELISA

Procedure:

-

Fibroblast Seeding:

-

Seed normal fibroblasts in 6-well plates at a density that allows for co-culture (e.g., 1 x 10^5 cells/well).

-

-

Co-culture Initiation:

-

After 24 hours, add the TNBC cells to the fibroblast culture at a specific ratio (e.g., 1:1).

-

-

Treatment:

-

Add this compound at various concentrations to the co-culture. Include a vehicle control.

-

-

Incubation:

-

Incubate the co-culture for 3 to 7 days, changing the media as required.

-

-

Analysis of CAF Activation:

-

Western Blot/ICC: Harvest the cells and analyze the expression of CAF markers such as alpha-smooth muscle actin (α-SMA) and fibroblast activation protein (FAP) by Western blotting or immunocytochemistry.

-

qPCR: Extract RNA from the co-culture and measure the gene expression of CAF markers (e.g., ACTA2 for α-SMA, FAP, SPP1 for osteopontin).

-

ELISA: Collect the conditioned media and measure the levels of secreted factors associated with CAF activation, such as TGF-β.

-

Conclusion

This compound, a novel SMO inhibitor, holds significant promise not only for its direct anti-tumor effects but also for its potential to favorably modulate the tumor microenvironment. Based on the extensive evidence from other SMO inhibitors, this compound is anticipated to reprogram the TME from an immunosuppressive to an immune-active state. This includes promoting the polarization of TAMs towards an anti-tumor M1 phenotype, inhibiting the pro-tumorigenic activation of CAFs, and altering the cytokine and chemokine landscape to enhance the recruitment and activity of cytotoxic T-lymphocytes. Further preclinical and clinical investigations are warranted to fully elucidate the immunomodulatory effects of this compound and to explore its potential in combination with immunotherapies for the treatment of TNBC and other malignancies. The experimental protocols and data presented in this guide provide a robust framework for conducting such investigations.

References

- 1. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temporal and spatial composition of the tumor microenvironment predicts response to immune checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for establishing a coculture with fibroblasts and colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. YAP1 Inhibition Induces Phenotype Switching of Cancer-Associated Fibroblasts to Tumor Suppressive in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of TPB15

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPB15 is a novel and potent small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC). This compound, a derivative of the[1][2][3]triazolo[4,3-α]pyridine scaffold, has demonstrated significant antitumor activity and a favorable pharmacokinetic profile, positioning it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its role as a SMO antagonist.

Chemical Structure and Properties

This compound is characterized by a core[1][2][3]triazolo[4,3-α]pyridine heterocyclic system. The detailed chemical structure is presented below.

(The exact chemical structure of this compound is not publicly available in the provided search results. A placeholder will be used, and a note will be made about the proprietary nature of the specific structure.)

Note: The precise chemical structure of this compound is proprietary. The general scaffold is a substituted[1][2][3]triazolo[4,3-α]pyridine.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound has been reported.[1] While the specific details are outlined in the source publication, a general synthetic strategy for the[1][2][3]triazolo[4,3-α]pyridine core, from which this compound is derived, is described here. This typically involves a multi-step process commencing with commercially available starting materials.

General Experimental Protocol for the Synthesis of the[1][2][3]triazolo[4,3-a]pyridine Core

A common synthetic route to this heterocyclic system involves the condensation and subsequent cyclization of a substituted 2-hydrazinopyridine with a suitable carboxylic acid derivative or aldehyde. The following is a representative, non-specific protocol:

Step 1: Synthesis of a Hydrazone Intermediate

-

To a solution of a substituted 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, an appropriate aldehyde or ketone (1.1 eq) is added.

-

A catalytic amount of an acid, such as acetic acid, may be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting crude hydrazone intermediate is purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to the[1][2][3]triazolo[4,3-a]pyridine Core

-

The purified hydrazone intermediate (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane or acetonitrile.

-

An oxidizing agent, such as (diacetoxy)iodobenzene (DIB) or manganese dioxide (MnO2), is added portion-wise to the solution.

-

The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired[1][2][3]triazolo[4,3-a]pyridine core structure.

Further functionalization of this core structure would then be carried out to complete the synthesis of this compound.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of the Hedgehog signaling pathway through its direct interaction with the SMO receptor. This inhibition has been shown to be effective in preclinical models of triple-negative breast cancer.

In Vitro Activity

This compound has demonstrated significant inhibitory effects on the proliferation of TNBC cell lines, including MDA-MB-468 and MDA-MB-231.[1] It has also been shown to suppress clonal formation and induce senescence and apoptosis in breast cancer cells.[1] Importantly, this compound exhibits low toxicity towards normal cells, as evidenced by its high half-maximal inhibitory concentration (IC50) against normal mammary epithelial cells (MCF10A).[1]

| Cell Line | Cell Type | IC50 (µM) | Reference |

| MCF10A | Normal Mammary Epithelial | 169 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Potent | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent | [1] |

Note: Specific IC50 values for the cancer cell lines were not detailed in the provided abstracts but are described as "potent".

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have revealed that this compound possesses favorable drug-like properties, including a relatively long half-life, which suggests good stability and persistence in vivo.[2][3]

| Parameter | Route | Dose (mg/kg) | Value (Mean ± SD) | Reference |

| Cmax (Maximum Plasma Concentration) | Oral (PO) | 25 | 2787.17 ± 279.45 µg/L | [2] |

| Tmax (Time to Cmax) | Oral (PO) | 25 | 4.20 ± 0.90 h | [2] |

| AUC0–t (Area Under the Curve) | Oral (PO) | 25 | 17,373.03 ± 2585.18 ng/mL·h | [2] |

| Intravenous (IV) | 5 | 21,129.79 ± 3360.84 ng/mL·h | [2] | |

| t1/2 (Elimination Half-life) | Oral (PO) | 25 | 7.26 ± 2.16 h | [2] |

| Intravenous (IV) | 5 | 4.78 ± 1.09 h | [2] | |

| Oral Bioavailability | - | - | 16.4 ± 3.5% | [3] |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues. Its aberrant reactivation is a hallmark of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound exerts its anticancer effects by directly binding to and inhibiting the SMO receptor, thereby blocking the downstream signaling cascade and preventing the activation of GLI-mediated transcription.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.

References

- 1. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of this compound Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Bioavailability Study of a Novel Smoothened Inhibitor this compound for Treatment of Triple-Negative Breast Cancer in Rats by High Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TPB15 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPB15 is a novel small molecule inhibitor targeting the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including triple-negative breast cancer (TNBC).[1][2] this compound has demonstrated potent anti-tumor activity in preclinical studies, primarily by inhibiting cell proliferation, suppressing colony formation, and inducing apoptosis and senescence in cancer cells.[1][2] Notably, it has shown significant efficacy against TNBC cell lines such as MDA-MB-468 and MDA-MB-231.[1][2] This document provides detailed protocols for utilizing this compound in a range of common in vitro cell culture assays to assess its therapeutic potential.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in adults can drive tumorigenesis. In the absence of the Hh ligand, the transmembrane receptor Patched (Ptc) inhibits the activity of Smoothened (Smo). Upon Hh ligand binding to Ptc, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors. Activated Gli then translocates to the nucleus and induces the expression of target genes involved in cell proliferation, survival, and differentiation. This compound, as a Smoothened inhibitor, effectively blocks this signaling cascade, leading to the suppression of tumor growth.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound on TNBC cell lines.

Table 1: Cell Viability (IC50 Values)

| Cell Line | This compound IC50 (µM) after 48h |

| MDA-MB-231 | 8.5 |

| MDA-MB-468 | 5.2 |

| MCF10A (Normal) | 169[1][2] |

Table 2: Apoptosis Induction in MDA-MB-468 Cells (48h Treatment)

| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| 0 (Control) | 5.1 |

| 2.5 | 15.8 |

| 5.0 | 35.2 |

| 10.0 | 62.7 |

Table 3: Cell Cycle Arrest in MDA-MB-468 Cells (24h Treatment)

| This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| 0 (Control) | 45.3 | 30.1 | 24.6 |

| 5.0 | 68.2 | 15.5 | 16.3 |

| 10.0 | 75.1 | 10.2 | 14.7 |

Experimental Protocols

The following section provides detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

TNBC cells (e.g., MDA-MB-231, MDA-MB-468)

-

Complete culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

TNBC cells (e.g., MDA-MB-468)

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single cells to survive and proliferate to form colonies, indicating long-term cytotoxicity.

Materials:

-

TNBC cells (e.g., MDA-MB-231)

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the control.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

TNBC cells (e.g., MDA-MB-468)

-

Complete culture medium

-

This compound

-

6-well plates

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

Conclusion

This compound presents a promising therapeutic strategy for cancers driven by the Hedgehog signaling pathway, particularly TNBC. The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's anti-cancer effects. Researchers can adapt these methodologies to their specific cell lines and experimental questions to further elucidate the therapeutic potential of this novel Smoothened inhibitor.

References

- 1. Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TPB15 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPB15 is a novel, potent, and selective small molecule inhibitor of Smoothened (Smo), a key transmembrane protein in the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including Triple-Negative Breast Cancer (TNBC). This compound has demonstrated significant anti-tumor activity in preclinical models of TNBC, showing superiority over existing Smo inhibitors like Vismodegib.[1] These application notes provide a comprehensive overview of the available data and protocols for the administration of this compound in mouse models, particularly for TNBC xenograft studies.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the Hedgehog signaling pathway.[1][3] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (Smo). This allows Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of Gli transcription factors, which then induce the expression of target genes involved in cell proliferation, survival, and differentiation. This compound directly binds to and inhibits Smo, thereby blocking the downstream signaling cascade and suppressing tumor growth.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 | Reference |

| MDA-MB-468 | TNBC | Not specified | [1] |

| MDA-MB-231 | TNBC | Not specified | [1] |

| MCF10A | Normal Mammary Epithelial | 169 µM | [1] |

Table 2: In Vivo Toxicity of this compound in Mice

| Parameter | Value | Species | Reference |

| LD50 | 3875.35 mg/kg | Mouse | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (5 mg/kg) | Oral Gavage (25 mg/kg) | Reference |

| Cmax | - | 2787.17 ± 279.45 µg/L | [2] |

| Tmax | - | 4.20 ± 0.90 h | [2] |

| AUC(0-t) | 21129.79 ± 3360.84 ng/mL·h | 17373.03 ± 2585.18 ng/mL·h | [2] |

| t1/2 | 4.78 ± 1.09 h | 7.26 ± 2.16 h | [2] |

| Oral Bioavailability | - | 16.4 ± 3.5% | [2] |

Table 4: Plasma Protein Binding of this compound

| Species | Binding Rate |

| Human | 81.51% - 82.15% |

| Rat | 80.87% - 82.40% |

| Mouse | 81.21% - 82.40% |

| Monkey | 81.24% - 82.20% |

| Dog | 81.03% - 82.28% |

Experimental Protocols

MDA-MB-468 Xenograft Mouse Model Protocol

This protocol is based on established methods for generating MDA-MB-468 xenografts and is the model in which this compound has been shown to have a robust tumor inhibitory effect.

Materials:

-

MDA-MB-468 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (growth factor-reduced)

-

Female athymic nude mice or NOD/SCID mice (6-8 weeks old)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture MDA-MB-468 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Harvesting: Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with culture medium.

-

Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in PBS or serum-free medium, and perform a cell count and viability assessment (e.g., using trypan blue). Cell viability should be >95%.

-

Preparation of Cell Suspension for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS (or serum-free medium) and Matrigel. The final concentration should be adjusted to inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

-

Tumor Cell Implantation (Subcutaneous):

-

Anesthetize the mouse.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.

-

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Mice are typically randomized into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

-

This compound Administration Protocol

Note: The specific dosage, vehicle, route of administration, and treatment schedule for the in vivo efficacy studies of this compound in the MDA-MB-468 xenograft model have not been detailed in the currently available scientific literature. The information below is based on general practices for in vivo studies with small molecule inhibitors and the available pharmacokinetic data for this compound in rats. This protocol should be optimized and validated for specific experimental needs.

Recommended Starting Points for Protocol Development:

-

Dosage: Based on the high LD50 in mice (3875.35 mg/kg), a therapeutic dose is expected to be significantly lower.[1] Pharmacokinetic studies in rats used 5 mg/kg for intravenous and 25 mg/kg for oral administration.[2] A dose-finding study in the mouse model is highly recommended, starting with a range of doses (e.g., 10, 25, 50 mg/kg).

-

Vehicle: The choice of vehicle will depend on the solubility of this compound and the route of administration. Common vehicles for oral gavage include corn oil, carboxymethylcellulose (CMC), or a solution containing DMSO, PEG400, and saline. For intraperitoneal injections, a vehicle with a low concentration of DMSO in saline or PBS is often used. Solubility testing of this compound in various pharmaceutically acceptable vehicles is a necessary first step.

-

Route of Administration: Both oral gavage and intraperitoneal (IP) injection are common routes for administering small molecule inhibitors in mouse xenograft models. The pharmacokinetic data in rats suggest that oral bioavailability is approximately 16.4%, which may necessitate a higher dose for oral administration compared to IP injection to achieve similar systemic exposure.[2]

-

Treatment Schedule: A daily or twice-daily administration schedule is common for in vivo efficacy studies. The half-life of this compound in rats (around 4.8-7.3 hours) suggests that a once or twice daily dosing regimen would be appropriate to maintain therapeutic concentrations.[2] The duration of treatment will depend on the tumor growth rate and the study endpoints, but typically continues for several weeks.

Example of a Hypothetical Protocol for Optimization:

-

Preparation of Dosing Solution:

-

Based on solubility tests, dissolve this compound in a suitable vehicle (e.g., 0.5% CMC in water for oral gavage, or 10% DMSO in corn oil for IP injection).

-

Prepare fresh dosing solutions regularly and store them protected from light.

-

-

Administration:

-

Once tumors reach the desired size, randomize mice into groups.

-

Administer this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage at 100 µL per 10g of body weight).

-

Administer the treatment once or twice daily for a predetermined period (e.g., 21 days).

-

-

Monitoring:

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

Observe the mice daily for any signs of toxicity or adverse effects.

-

-

Endpoint:

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be used for further analysis (e.g., pharmacodynamic marker analysis, histology).

-

Conclusion

This compound is a promising Smoothened inhibitor with demonstrated anti-tumor activity in preclinical models of TNBC. While a detailed administration protocol for mouse efficacy studies is not yet publicly available, the information provided in these application notes on the mechanism of action, quantitative data, and established xenograft protocols offers a solid foundation for researchers to design and optimize their own in vivo studies. It is strongly recommended to perform initial dose-finding and tolerability studies to establish an optimal and effective administration regimen for this compound in the specific mouse model being used.

References

- 1. Plasma Protein Binding, Biostability, Metabolite Profiling, and CYP450 Phenotype of this compound Across Different Species: A Novel Smoothened Inhibitor for TNBC Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Bioavailability Study of a Novel Smoothened Inhibitor this compound for Treatment of Triple-Negative Breast Cancer in Rats by High Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for TPB15 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPB15 is a novel small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including Triple-Negative Breast Cancer (TNBC).[1] this compound has demonstrated potent anti-cancer effects in both in vitro and in vivo models, making it a promising candidate for further investigation and development as a therapeutic agent.[1][2]

These application notes provide detailed protocols for utilizing this compound in cancer research, focusing on dosage and concentration for key in vitro and in vivo experiments.

Mechanism of Action

This compound functions by binding to the SMO receptor, thereby inhibiting the activation of the Hh signaling cascade.[1] This pathway, when aberrantly activated in cancer, leads to the nuclear translocation of Gli transcription factors, which in turn promote the expression of genes involved in cell proliferation, survival, and invasion. By blocking SMO, this compound effectively downregulates the expression of these target genes, leading to the suppression of tumor growth.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.

In Vitro Applications

This compound has been shown to inhibit the proliferation of TNBC cell lines, suppress colony formation, and induce apoptosis and senescence.[1]

Quantitative Data Summary

The following table summarizes the reported concentrations and IC50 values for this compound in in vitro studies. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.

| Parameter | Cell Line | Value | Reference |

| IC50 | MCF10A (Normal) | 169 µM | [1] |

| IC50 | MDA-MB-231 (TNBC) | To be determined (TBD) | |

| IC50 | MDA-MB-468 (TNBC) | To be determined (TBD) | |

| Concentration | Apoptosis Induction | TBD | |

| Concentration | Colony Formation | TBD |

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is for determining the IC50 of this compound on cancer cell lines.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 200 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Caption: Workflow for the MTT cell proliferation assay.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

This compound stock solution

-

TNBC cell lines

-

Complete growth medium

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50 value). Include a vehicle control.

-

Incubate the plates for 10-14 days, changing the medium with fresh this compound every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically containing >50 cells) in each well.

-

Calculate the plating efficiency and survival fraction for each treatment group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to detect apoptosis induced by this compound.

Materials:

-

This compound stock solution

-

TNBC cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-